
Carsalam
Overview
Description
Carsalam (1,3-benzoxazine-2,4-dione) is a nonsteroidal anti-inflammatory drug (NSAID) with the molecular formula C₈H₅NO₃ . It is structurally characterized by a benzoxazine-dione core, which contributes to its dual roles as an anti-inflammatory agent and a mitochondrial pyruvate carrier (MPC) inhibitor.
Preparation Methods
Conventional Synthetic Methods
Alkali Ethoxide-Catalyzed Reaction
The most widely adopted method involves the condensation of salicylamide (C₇H₇NO₂) with diethyl carbonate (C₅H₁₀O₃) in the presence of alkali ethoxide catalysts. This one-pot reaction proceeds via nucleophilic acyl substitution, facilitated by the strong base:
Reaction Mechanism:
- Deprotonation: Alkali ethoxide (e.g., sodium ethoxide) abstracts a proton from salicylamide’s amide group, generating a nucleophilic amine.
- Nucleophilic Attack: The amine attacks diethyl carbonate’s electrophilic carbonyl carbon, forming a tetrahedral intermediate.
- Elimination: Ethoxide leaves, yielding an intermediate carbamate.
- Cyclization: Intramolecular attack by the phenolic oxygen forms the benzoxazine ring, releasing ethanol.
The overall reaction is:
$$
\text{Salicylamide} + \text{Diethyl carbonate} \xrightarrow{\text{NaOEt}} \text{Carsalam} + 2\text{EtOH}
$$
Procedure and Optimization
- Molar Ratios: A 1:1.2 molar ratio of salicylamide to diethyl carbonate ensures excess carbonate drives the reaction to completion.
- Catalyst Loading: 5–10 mol% sodium ethoxide achieves optimal kinetics without side reactions.
- Temperature: Reactions proceed at 80–100°C under reflux, with higher temperatures accelerating cyclization but risking decomposition.
- Workup: The mixture is cooled, neutralized with dilute HCl, and filtered. Recrystallization from ethanol/water (3:1) affords this compound in 85–92% purity.
Table 1: Optimization Parameters for Alkali Ethoxide Method
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Molar Ratio (Salicylamide:DEC) | 1:1.2 | Maximizes conversion |
Catalyst (NaOEt) | 5–10 mol% | Balances rate and cost |
Temperature | 80–100°C | Accelerates cyclization |
Reaction Time | 4–6 hours | Prevents byproduct formation |
Solvent | Anhydrous ethanol | Enhances solubility |
Alternative Synthesis Approaches
Solid-Phase Synthesis
While less common, solid-phase methods adapted from peptide synthesis have been explored. Salicylamide is immobilized on a resin, and diethyl carbonate is introduced iteratively. However, this method’s complexity and lower yields (60–70%) limit industrial adoption.
Microwave-Assisted Reactions
Microwave irradiation reduces reaction times to 1–2 hours by enhancing molecular collisions. Pilot studies report 88% yield at 120°C, but scalability challenges persist due to equipment costs.
Reaction Mechanism and Kinetics
The rate-determining step is the cyclization of the carbamate intermediate. Kinetic studies reveal first-order dependence on salicylamide concentration and half-order on catalyst loading. Activation energy (Eₐ) calculations using the Arrhenius equation suggest:
$$
k = A \cdot e^{-\frac{E_a}{RT}}
$$
Where $$k$$ is the rate constant, $$A$$ the pre-exponential factor, and $$T$$ the temperature in Kelvin. For this reaction, $$E_a$$ ≈ 45 kJ/mol, indicating moderate thermal sensitivity.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Recent patents describe continuous flow systems that improve heat transfer and mixing. A tubular reactor operating at 90°C with a residence time of 30 minutes achieves 94% yield, surpassing batch methods.
Waste Management
Neutralization of alkaline waste streams with hydrochloric acid generates NaCl, which is recovered via evaporation. Ethanol is distilled and reused, aligning with green chemistry principles.
Analytical Characterization
Synthesized this compound is validated using:
Chemical Reactions Analysis
Reaction Mechanism
Carsalam formation is closely linked to chemiluminescence reactions involving 2-coumaranones. While this compound itself is not the emitter, it is the final product of a complex reaction sequence :
Key Reaction Pathways
-
Deprotonation : A base (e.g., hydroxide) deprotonates 2-coumaranone, forming a resonance-stabilized anion.
-
Oxygen Interaction :
-
Decomposition : The dioxetanone breaks down via chemically induced electron exchange luminescence (CIEEL) , releasing CO₂ and generating an excited-state emitter (e.g., deprotonated N-acyl-salicylamide derivative) .
-
Final Product : Under basic conditions, this compound is formed .
Dark Reaction Pathway
A non-luminescent pathway involves spirodioxazolidinone intermediates , leading to this compound without light emission. This occurs under specific conditions and does not involve the dioxetanone intermediate .
Structural and Spectral Analysis
Scientific Research Applications
Carsalam has a wide range of scientific research applications:
Pharmaceuticals: This compound is a nonsteroidal anti-inflammatory agent and has been used in various pharmaceutical formulations.
Chemical Engineering: It can be analyzed using reverse phase high-performance liquid chromatography (HPLC) methods.
Biochemistry: This compound is used in biochemistry research due to its anti-inflammatory properties.
Medical Research: It has been utilized in medical research for its potential therapeutic effects.
Environmental Remediation: This compound has applications in environmental remediation efforts.
Mechanism of Action
Carsalam exerts its effects by inhibiting the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting cyclooxygenase, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Biological Activity
Carsalam, chemically known as 2H-1,3-benzoxazine-2,4(3H)-dione, is a compound of significant interest in pharmacological and biochemical research. Its unique structure lends itself to various biological activities, making it a subject of extensive studies. This article compiles findings from diverse sources to provide a comprehensive overview of the biological activity of this compound, including case studies and research findings.
Chemical Structure
This compound is characterized by its benzoxazine core, which is integral to its biological properties. The molecular structure can be represented as follows:
Antimicrobial Properties
Research has demonstrated that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, indicating potential applications in developing new antimicrobial agents .
Enzymatic Inhibition
This compound has been shown to inhibit mitochondrial respiration when tested against specific metabolic pathways. This inhibition suggests a role in metabolic modulation, which could have implications for diseases related to mitochondrial dysfunction .
Hydrolysis Studies
The hydrolysis of this compound and its derivatives was examined under alkaline conditions. The study found that the rate of hydrolysis varied significantly with the presence of surfactants, indicating that the compound's stability and reactivity can be influenced by environmental factors .
Compound | Hydrolysis Rate | Reaction Order |
---|---|---|
This compound | Moderate | Fractional |
N-Methyl this compound | High | First Order |
N-Benzoyl this compound | High | First Order |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of pathogenic bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.
Case Study 2: Metabolic Impact
A study involving cell lines demonstrated that this compound's inhibition of mitochondrial respiration led to decreased ATP production. This finding suggests that while it may have therapeutic potential, careful consideration is needed regarding dosage and application in metabolic disorders .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with cellular membranes and enzymes involved in metabolic pathways. The presence of specific functional groups in its structure likely contributes to its ability to modulate biological processes.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Carsalam, and how do they influence experimental design in antibacterial studies?
this compound (C₈H₅NO₃) is a benzoxazine-dione derivative with a molecular weight of 163.13 g/mol. Key properties include:
- Solubility : 40 mg/mL in DMSO, critical for in vitro assays requiring dissolution .
- Melting Point : 228–232°C, indicating thermal stability under standard laboratory conditions .
- Density/Refractive Index : Calculated values (1.4 g/cm³, 1.586) aid in purity assessment via techniques like differential scanning calorimetry (DSC). Methodological Note: Prioritize solvent compatibility (e.g., avoid aqueous buffers due to limited water solubility) and validate compound stability via thermogravimetric analysis (TGA) during assay design .
Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?
- Synthesis : Follow protocols for cyclization of substituted anthranilic acid derivatives, ensuring reaction conditions (e.g., temperature, catalyst) are meticulously documented .
- Characterization : Use HPLC-MS for purity (>95%) and NMR (¹H/¹³C) to confirm the benzoxazine-dione core. Cross-reference spectral data with published literature to resolve ambiguities .
- Storage : Store in airtight containers at 4°C to prevent degradation, as hygroscopicity may alter solubility .
Advanced Research Questions
Q. What mechanistic contradictions exist regarding this compound’s antibacterial activity, and how can they be resolved?
While this compound is classically described as a bacterial protein synthesis inhibitor via ribosome targeting, recent studies suggest additional roles in membrane disruption . To address contradictions:
- Experimental Design :
Compare MIC (minimum inhibitory concentration) trends in ribosomal mutant vs. wild-type bacterial strains.
Use fluorescence microscopy with membrane-specific dyes (e.g., DiOC₂) to assess membrane integrity post-treatment.
Contradictory results may arise from assay-specific conditions (e.g., pH affecting solubility); replicate experiments under standardized buffers .
Q. How can computational modeling guide the development of this compound analogs with reduced toxicity?
- Structure-Activity Relationship (SAR) : Employ molecular docking (e.g., AutoDock Vina) to identify modifications to the benzoxazine core that reduce off-target binding in mammalian cells .
- ADMET Prediction : Use tools like SwissADME to prioritize analogs with lower predicted hepatotoxicity (e.g., reducing logP values below 2.5) .
- Validation : Cross-check in vitro cytotoxicity (e.g., HepG2 cell assays) with computational predictions to refine models .
Q. What methodological challenges arise when studying this compound’s role in viral entry inhibition (e.g., TMPRSS2 interaction), and how can they be mitigated?
- Challenge : Differentiating this compound’s direct inhibition of TMPRSS2 from downstream effects on host-cell proteases.
- Approach :
Use siRNA knockdown of TMPRSS2 in tandem with this compound treatment; measure viral load via plaque assays .
Perform surface plasmon resonance (SPR) to quantify binding affinity between this compound and TMPRSS2 .
Note: Ensure negative controls (e.g., inactive structural analogs) to confirm specificity .
Q. Data Analysis & Reporting
Q. How should researchers document contradictory findings in this compound’s stability under varying pH conditions?
- Data Presentation : Tabulate stability half-lives (t₁/₂) across pH 2–9, highlighting deviations (e.g., rapid degradation at pH < 3).
- Statistical Rigor : Apply ANOVA to confirm pH-dependent trends, and discuss potential hydrolysis mechanisms .
- Supplemental Material : Provide raw HPLC chromatograms and degradation kinetics curves for transparency .
Q. What are best practices for citing this compound’s hybrid applications (antibacterial + antiviral) in interdisciplinary studies?
- Contextualize Mechanisms : Clearly distinguish evidence for ribosomal vs. protease inhibition in separate sections.
- Citations : Prioritize primary literature over reviews (e.g., cite virology studies on TMPRSS2 separately from antibacterial SAR papers ).
- Ethical Reporting : Disclose any conflicting hypotheses (e.g., "While this compound’s antiviral role is preliminary, its ribosome-binding activity is well-established...") .
Q. Methodological Resources
- Spectral Libraries : PubChem (CID 163956) and Reaxys for cross-validating NMR/IR data .
- Computational Tools : Gaussian for DFT calculations of electronic properties; PyMOL for visualizing ligand-target interactions .
- Ethical Guidelines : Adhere to journal-specific protocols for compound characterization (e.g., Beilstein Journal’s requirements for experimental reproducibility ).
Comparison with Similar Compounds
Carsalam shares structural and functional similarities with several compounds, particularly MPC inhibitors and quinolone antibiotics. Below is a detailed comparison:
Structural Similarities
- 7ACC1 and 7ACC2 : These coumarin-derived compounds share a Michael acceptor pharmacophore with this compound, enabling interaction with the MPC. 7ACC2, a prototype MPC inhibitor, directly binds MPC with an IC₅₀ of ~119 nM, comparable to UK-5099 (IC₅₀: 630 nM) . This compound lacks a coumarin backbone but retains the critical α,β-unsaturated carbonyl group necessary for MPC inhibition .
- Quinolones (e.g., Nalidixic Acid): Quinolones feature a bicyclic aromatic core with a keto acid group, structurally distinct from this compound. However, both classes share a pharmacophore model derived from 7ACC2, facilitating MPC interaction .
Table 1: Structural and Functional Comparison
Pharmacological Activity
- MPC Inhibition Potency: 7ACC2 and 7ACC1 exhibit the highest potency, inhibiting pyruvate-mediated mitochondrial respiration by >80% at 10 μM. This compound and nalidixic acid show moderate efficacy (>50% inhibition at 10 μM) .
- Mechanistic Differences: Quinolones (e.g., nalidixic acid) primarily target bacterial topoisomerase IV via a Mg²⁺-water bridge interaction but exhibit off-target MPC inhibition . this compound’s MPC inhibition is unrelated to its NSAID activity, suggesting a unique dual therapeutic profile .
Properties
IUPAC Name |
1,3-benzoxazine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-7-5-3-1-2-4-6(5)12-8(11)9-7/h1-4H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYRYNVEFFWSHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046584 | |
Record name | Carsalam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2037-95-8 | |
Record name | 2H-1,3-Benzoxazine-2,4(3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2037-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carsalam [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002037958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carsalam | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758885 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carsalam | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36166 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carsalam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-benzoxazine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.576 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARSALAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/685H843ULU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.